

solubility and stability of Noribogaine Glucuronide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Noribogaine Glucuronide

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An In-depth Technical Guide to the Solubility and Stability of **Noribogaine Glucuronide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge and methodologies for assessing the solubility and stability of **noribogaine glucuronide**, a primary metabolite of noribogaine. Given the limited publicly available quantitative data on this specific metabolite, this guide synthesizes information on related compounds and established experimental protocols to offer a robust framework for its characterization.

Introduction

Noribogaine is the principal and pharmacologically active metabolite of ibogaine, a psychoactive indole alkaloid with potential therapeutic applications in addiction treatment.[1][2][3] Following its formation via O-demethylation of ibogaine, noribogaine is further metabolized through glucuronidation.[1] The resulting conjugate, **noribogaine glucuronide**, is a more polar molecule intended to facilitate excretion. Understanding the physicochemical properties of **noribogaine glucuronide**, specifically its solubility and stability, is critical for accurate pharmacokinetic and toxicological assessments in drug development.

Glucuronide metabolites, in general, can exhibit lability, which presents challenges in bioanalytical testing.[4] Therefore, a thorough characterization of **noribogaine glucuronide's** behavior in various matrices and conditions is essential.

Physicochemical Properties

While specific experimental data on the solubility and stability of **noribogaine glucuronide** is scarce in the public domain, we can infer its likely properties based on the general characteristics of glucuronide conjugates and the known properties of its parent compound, noribogaine.

Table 1: Physicochemical Properties of Noribogaine and its Glucuronide

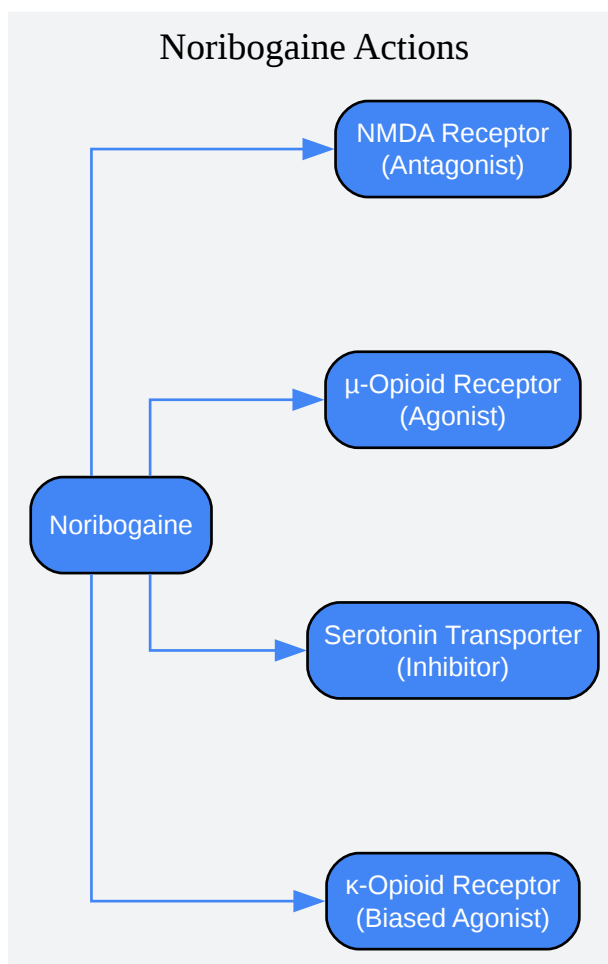
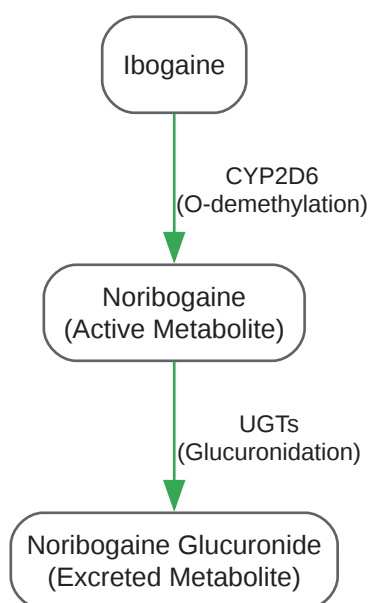
Property	Noribogaine	Noribogaine Glucuronide	Reference
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	C ₂₅ H ₃₂ N ₂ O ₇	[5][6]
Molecular Weight	296.41 g/mol	472.53 g/mol	[5][6]
Predicted Solubility	Lipophilic	Expected to be significantly more water-soluble than noribogaine	[7]
Predicted Stability	Stable in human plasma at room temperature for at least 1 week	Potentially unstable, susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures	[4][8]

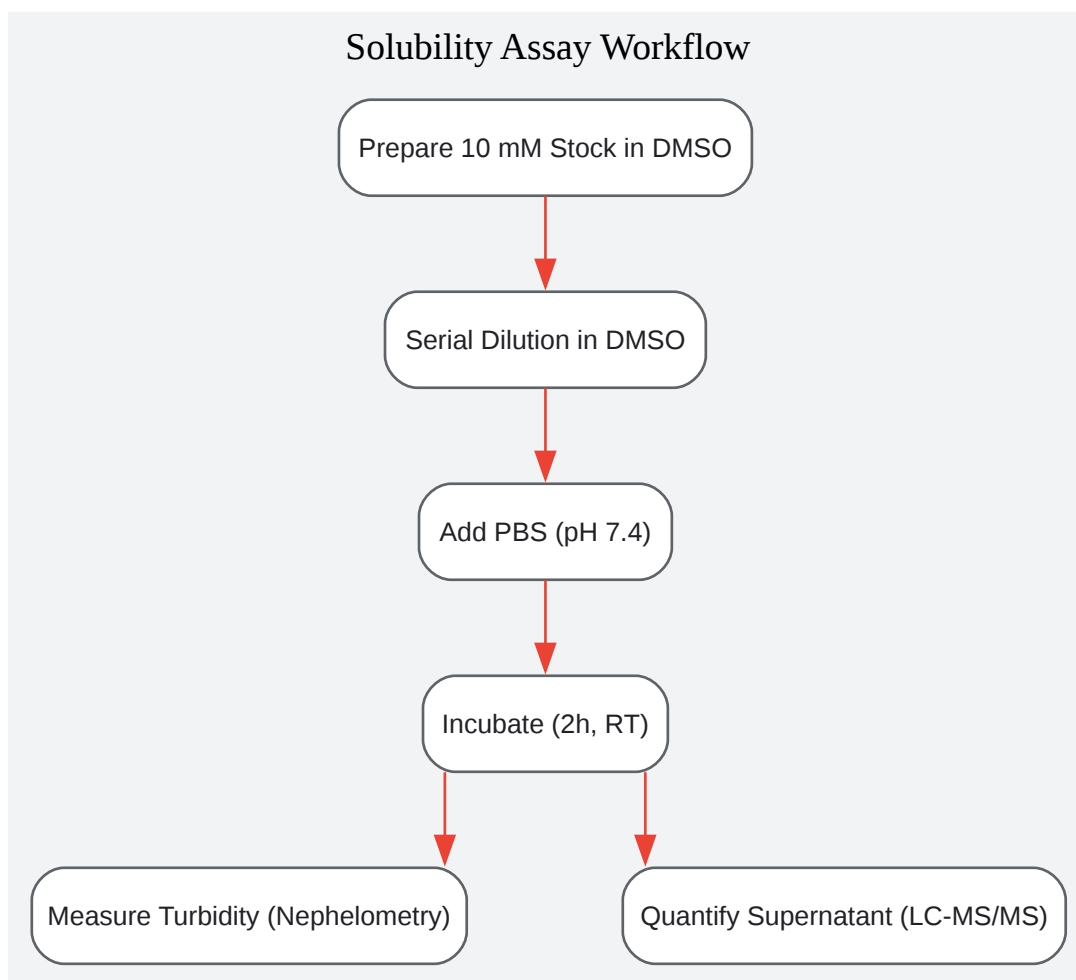
Metabolism and Signaling Pathways

The significance of **noribogaine glucuronide** is intrinsically linked to the metabolic pathway of ibogaine and the pharmacological activity of noribogaine.

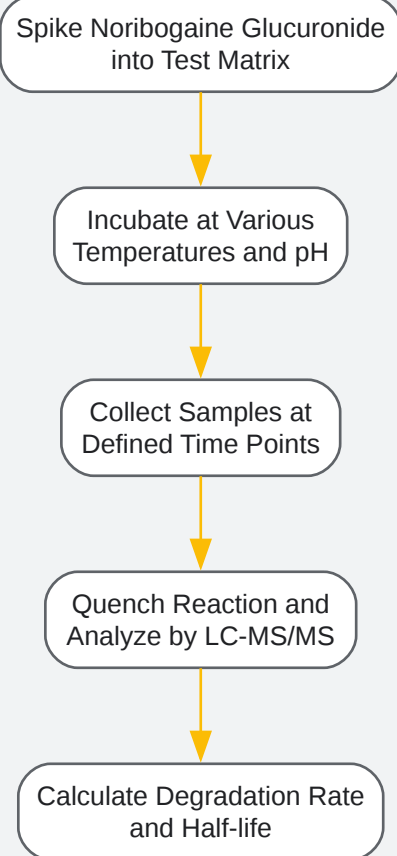
Metabolic Pathway of Ibogaine

Ibogaine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, noribogaine.[9] Noribogaine then undergoes phase II metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the phenolic hydroxyl group of noribogaine, forming **noribogaine glucuronide**.





Stability Assay Workflow



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- To cite this document: BenchChem. [solubility and stability of Noribogaine Glucuronide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293837#solubility-and-stability-of-noribogaine-glucuronide]

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